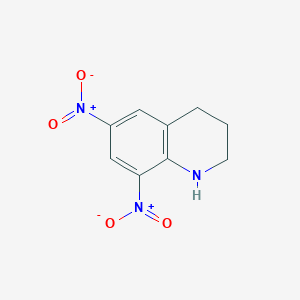

6,8-Dinitro-1,2,3,4-tetrahydroquinoline

Description

Contextualization within Nitroaromatic and Tetrahydroquinoline Chemistry

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring. numberanalytics.com This electronic effect deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. numberanalytics.com The presence of multiple nitro groups, as in a dinitro compound, exacerbates these effects.

Tetrahydroquinolines are bicyclic heterocyclic compounds where a benzene (B151609) ring is fused to a saturated six-membered nitrogen-containing ring. wikipedia.org This structure is a common core in many natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. wikipedia.org The synthesis of tetrahydroquinolines can be achieved through the hydrogenation of quinolines. wikipedia.org

6,8-Dinitro-1,2,3,4-tetrahydroquinoline combines these features, with two electron-withdrawing nitro groups on the benzene portion of the tetrahydroquinoline scaffold. This substitution pattern is expected to render the aromatic ring highly electron-deficient, influencing its reactivity and potential applications.

Historical Development of Synthetic Approaches to Dinitrotetrahydroquinolines

The synthesis of nitro-derivatives of tetrahydroquinoline dates back to the late nineteenth century. researchgate.net However, the direct nitration of the parent tetrahydroquinoline molecule has been marked by inconsistencies in the literature regarding the regioselectivity of the reaction. researchgate.net Early reports suggested that nitration in the presence of nitric acid leads to substitution at the 7-position. researchgate.net

Achieving a specific dinitration pattern such as the 6,8-disubstituted product presents significant synthetic challenges. The first nitro group introduced into the ring deactivates it, making the introduction of a second nitro group more difficult and requiring harsher reaction conditions. Furthermore, controlling the position of the second nitration to selectively obtain the 6,8-isomer over other possible dinitro isomers is a complex problem of regioselectivity.

Modern synthetic strategies to achieve specific substitution patterns on the tetrahydroquinoline ring often involve the use of protecting groups on the nitrogen atom. researchgate.net These protecting groups can modulate the electronic properties of the ring system and direct the regiochemical outcome of electrophilic substitution reactions like nitration. researchgate.net A thorough understanding of the directing effects of both the saturated heterocyclic ring and any N-protecting groups, as well as the deactivating and directing effects of the first nitro group, is crucial for the development of a rational synthesis of this compound.

Current Academic Research Trajectories and Open Questions for this compound

Specific academic research focusing solely on this compound is not extensively documented in publicly available literature. However, research on related compounds and general areas of organic chemistry suggest potential avenues of investigation and highlight open questions regarding this specific molecule.

Key Research Questions:

Regioselective Synthesis: A primary open question is the development of a reliable and high-yielding synthesis for this compound. Research in this area would likely focus on multi-step synthetic sequences, potentially starting from a pre-functionalized benzene derivative, or the development of novel nitration methodologies with high regiocontrol.

Reactivity Studies: The two nitro groups are expected to make the aromatic ring susceptible to nucleophilic aromatic substitution. A systematic study of its reactivity with various nucleophiles could reveal pathways to novel, highly functionalized tetrahydroquinolines.

Reduction of Nitro Groups: The reduction of the dinitro compound to the corresponding diamine would provide a valuable synthetic intermediate. Investigating selective reduction of one nitro group over the other would also be a significant research direction.

Physicochemical Properties: A detailed characterization of the spectroscopic, electronic, and solid-state properties of this compound would be fundamental for any potential application.

Significance of the Dinitro-Tetrahydroquinoline Moiety in Synthetic Chemistry

The dinitro-tetrahydroquinoline moiety is significant in synthetic chemistry primarily due to the versatile reactivity imparted by the two nitro groups. These groups can serve as precursors to a wide range of other functional groups, most notably amines, through reduction. The resulting diamino-tetrahydroquinoline could be a valuable building block for the synthesis of more complex heterocyclic systems, polymers, or ligands for metal catalysis.

Furthermore, the strong electron-withdrawing nature of the two nitro groups can be exploited in the design of molecules with specific electronic properties, for example, in the field of materials science for applications in nonlinear optics or as electron-acceptor components in charge-transfer complexes. The presence of the tetrahydroquinoline core also introduces a three-dimensional structure and a basic nitrogen atom, which can be important for biological activity or for tuning the properties of materials.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dinitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c13-11(14)7-4-6-2-1-3-10-9(6)8(5-7)12(15)16/h4-5,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLHEQIACBUGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,8 Dinitro 1,2,3,4 Tetrahydroquinoline

Direct Nitration Strategies for 1,2,3,4-Tetrahydroquinoline (B108954) and its Derivatives

Direct nitration of the aromatic ring of 1,2,3,4-tetrahydroquinoline (THQ) is a common method for the introduction of nitro groups. However, the regiochemical outcome of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the presence or absence of a protecting group on the nitrogen atom.

Regioselective Nitration Protocols Targeting C6 and C8 Positions

The nitration of the parent 1,2,3,4-tetrahydroquinoline in acidic conditions typically leads to the N-protonated species, which directs nitration to the 7-position. To achieve substitution at the C6 and C8 positions, protection of the nitrogen atom is crucial. The amino group of THQ is an activating ortho-, para-director. Therefore, with a suitable N-protecting group, the molecule can be directed towards nitration at the desired C6 and C8 positions. Research has shown that a thorough study of the nitration of THQ and its N-protected derivatives is necessary to achieve regioselectivity. iipseries.org

Influence of N-Protecting Groups on Regioselectivity and Yield

The choice of the N-protecting group has a profound impact on the regioselectivity and yield of the nitration reaction. Different protecting groups can alter the electronic and steric environment of the tetrahydroquinoline ring, thereby influencing the position of electrophilic attack.

For instance, the use of an N-acetyl group has been shown to yield a mixture of 6- and 7-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net More contemporary studies have explored a variety of protecting groups to fine-tune the regiochemical outcome. The use of N-trifluoroacetyl and N-Fmoc protecting groups has been identified in the synthesis of 6,8-dinitro-1,2,3,4-tetrahydroquinoline, indicating their utility in directing nitration to these specific positions. The electron-withdrawing nature of these groups can modulate the reactivity of the aromatic ring, favoring dinitration at the C6 and C8 positions.

| N-Protecting Group | Observed Nitration Positions | Notes |

|---|---|---|

| None (N-protonated) | 7-position | Nitration in acidic conditions. |

| Acetyl | 6- and 7-positions | Yields a mixture of isomers. researchgate.net |

| Trifluoroacetyl | 6- and 8-positions (leading to dinitro) | Facilitates the formation of the 6,8-dinitro product. |

| Fmoc | 6- and 8-positions (leading to dinitro) | Also enables the synthesis of the 6,8-dinitro derivative. |

Optimization of Reaction Conditions: Reagents, Solvents, and Temperature

The optimization of reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. Key parameters that are typically varied include the nitrating agent, the solvent, and the reaction temperature.

Common nitrating agents include nitric acid in the presence of a strong acid catalyst such as sulfuric acid. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Temperature control is essential to manage the exothermic nature of the nitration reaction and to prevent over-nitration or degradation of the starting material. Detailed experimental studies are required to establish the optimal set of conditions for the dinitration of a specific N-protected tetrahydroquinoline. iipseries.org

Stepwise Synthesis of this compound

An alternative to direct nitration is the stepwise construction of the target molecule. This approach can offer better control over the regiochemistry by introducing the nitro groups at an earlier stage of the synthesis.

Synthesis via Pre-functionalized Tetrahydroquinoline Intermediates

This strategy involves the synthesis of a tetrahydroquinoline ring that already contains one or both of the desired nitro groups. For example, a mono-nitrated tetrahydroquinoline, such as 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) or 8-nitro-1,2,3,4-tetrahydroquinoline, could be synthesized and then subjected to a second nitration step to introduce the second nitro group. This approach allows for the isolation and purification of the mono-nitro intermediate, potentially leading to a cleaner final product.

Cyclization Reactions Leading to the Dinitrated Tetrahydroquinoline Scaffold

A more convergent approach involves the cyclization of an acyclic precursor that already contains the dinitrated aromatic moiety. Several classic quinoline (B57606) syntheses could theoretically be adapted for this purpose, starting from a suitably substituted dinitroaniline.

For example, the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, could potentially be employed. wikipedia.org Similarly, the Doebner-von Miller reaction , a reaction of an aniline with an α,β-unsaturated carbonyl compound, or the Combes quinoline synthesis , which uses an aniline and a β-diketone, could be investigated with a 2,4-dinitroaniline (B165453) derivative as the starting material. wikipedia.orgpharmaguideline.com The resulting dinitroquinoline could then be selectively reduced to the corresponding this compound. However, the successful application of these methods would depend on the compatibility of the dinitroaniline substrate with the often harsh reaction conditions of these classic cyclization reactions.

| Reaction Name | Precursors | Potential for 6,8-Dinitro-THQ Synthesis |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Could potentially use a 2,4-dinitroaniline derivative, followed by reduction. wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | A 2,4-dinitroaniline derivative could serve as the starting amine. wikipedia.org |

| Combes Quinoline Synthesis | Aniline, β-diketone | Adaptable with a 2,4-dinitroaniline derivative as the precursor. pharmaguideline.com |

Advanced Synthetic Techniques

The introduction of two nitro groups onto the 1,2,3,4-tetrahydroquinoline scaffold at the 6 and 8 positions requires careful control of reaction conditions. Advanced synthetic methods are geared towards improving selectivity, efficiency, and safety.

Traditional nitration methods often rely on harsh and corrosive acid mixtures, such as nitric and sulfuric acids. Modern approaches are increasingly focused on the use of solid acid catalysts to facilitate nitration with greater control and reduced environmental impact. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the principles from related aromatic nitrations can be extrapolated.

Solid acid catalysts like zeolites (e.g., H-ZSM-5, H-beta), clays, and supported metal oxides (e.g., WO₃/SiO₂, MoO₃/SiO₂) offer several advantages. researchgate.netgoogle.comias.ac.inresearchgate.net These catalysts provide acidic sites necessary for the formation of the nitronium ion (NO₂⁺), the key electrophile in nitration, while minimizing the use of corrosive liquid acids. ias.ac.in For instance, zeolite H-beta has demonstrated high conversion and remarkable selectivity in the vapor-phase nitration of toluene. researchgate.net The shape-selective nature of some zeolites can influence the regioselectivity of the nitration, potentially offering a pathway to control the positions of the nitro groups on the tetrahydroquinoline ring. ias.ac.in

Continuous-flow reaction systems employing solid acid catalysts are also gaining traction for aromatic nitration. acs.org This technology allows for precise control over reaction parameters such as temperature and reaction time, which is crucial for managing the exothermic nature of nitration and improving safety. acs.org

A significant finding in the synthesis of a dinitrated tetrahydroquinoline derivative involves the nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. researchgate.net In this process, using potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄) in acetic anhydride (B1165640) at 0°C resulted in the 6,8-dinitro derivative as the major product. researchgate.net This indicates that the second nitration at the 8-position occurs rapidly after the initial nitration at the 6-position. researchgate.net

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this primarily involves replacing traditional nitrating agents and solvents with more environmentally benign alternatives.

Another green approach is the use of alternative nitrating agents that are safer to handle and generate less acidic waste. Reagents like n-propyl nitrate, in conjunction with a solid acid catalyst like H-ZSM-5, have been used for regioselective nitration of toluene, completely avoiding the use of corrosive nitric acid. ias.ac.in Research into domino reactions, where multiple transformations occur in a single step without isolating intermediates, also aligns with green chemistry principles by reducing solvent usage and waste generation. nih.gov

Yield Enhancement and Purification Strategies for this compound

Optimizing the yield and ensuring the purity of the final product are critical aspects of any synthetic process.

For enhancing the yield of this compound, careful control of reaction conditions is paramount. Studies on the nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline have shown that dinitration is favored, suggesting that to maximize the yield of the dinitro product, conditions should be manipulated to drive the reaction to completion. researchgate.net This could involve adjusting the stoichiometry of the nitrating agent, reaction temperature, and time. The rapid formation of the 6,8-dinitro isomer from the 6-nitro intermediate implies that a slight excess of the nitrating agent and sufficient reaction time would likely improve the yield of the desired dinitro compound. researchgate.net

The purification of dinitro aromatic compounds often presents challenges due to the presence of mono-nitro isomers and other byproducts. Several techniques can be employed for the purification of this compound.

Recrystallization is a common and effective method for purifying solid organic compounds. youtube.comyoutube.com The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold. youtube.com For dinitrobenzene, ethanol (B145695) has been used as a suitable recrystallization solvent. docsity.com This technique relies on the principle that the impurities will either remain in the cold solvent or be removed during a hot filtration step. youtube.com

Chromatographic methods are also widely used for the separation and purification of nitroaromatic compounds. nih.gov

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as a mobile phase is passed through it. wpmucdn.com Due to the difference in polarity between mono- and di-nitro compounds, column chromatography can be an effective purification method. wpmucdn.comstackexchange.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a more efficient and higher resolution separation and is a standard method for the analysis and purification of nitroaromatics. epa.gov Reverse-phase columns (like C18) are often used, and optimizing the mobile phase composition and pH is key to achieving good separation. chromforum.org

A process for purifying crude mononitro aromatic compounds contaminated with dinitro aromatics involves selective reduction of the dinitro compounds to amino-nitro compounds, which can then be more easily separated. google.com While this is for removing dinitro impurities, the principle of chemical modification to facilitate separation could potentially be adapted.

Below is an interactive table summarizing general purification techniques applicable to dinitro aromatic compounds.

| Purification Technique | Principle of Separation | Typical Solvents/Phases | Key Considerations |

| Recrystallization | Differential solubility at different temperatures | Ethanol, Methanol, Water | Choice of solvent is critical for good recovery and purity. youtube.comyoutube.com |

| Column Chromatography | Differential adsorption on a solid support | Silica gel or Alumina with Hexane/Ethyl Acetate gradients | Effective for separating compounds with different polarities. wpmucdn.comstackexchange.com |

| HPLC | Partitioning between a stationary and a liquid mobile phase under high pressure | C18 columns with Acetonitrile/Water or Methanol/Water | Provides high resolution and is suitable for both analysis and purification. epa.govchromforum.org |

Chemical Reactivity and Transformation of 6,8 Dinitro 1,2,3,4 Tetrahydroquinoline

Reactivity of the Nitro Groups

The presence of two nitro groups on the benzene (B151609) ring significantly influences the molecule's electronic properties, rendering the aromatic system electron-deficient. This electronic characteristic is central to the reactivity of these groups.

The nitro groups of 6,8-Dinitro-1,2,3,4-tetrahydroquinoline are susceptible to reduction, leading to the formation of amino derivatives. The extent of reduction and the final products can be controlled by the choice of reducing agents and reaction conditions.

Complete reduction of both nitro groups to their corresponding amino functionalities is a common transformation for dinitro aromatic compounds. This can be achieved using various reducing systems, with catalytic hydrogenation being a prevalent method.

Table 1: Representative Conditions for the Reduction of Dinitro Aromatic Compounds to Diamino Derivatives

| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |

| H₂, Pd/C | Ethanol (B145695) | 25-50 | 1-4 | 6,8-Diamino-1,2,3,4-tetrahydroquinoline |

| SnCl₂·2H₂O, HCl | Ethanol | 78 | - | 6,8-Diamino-1,2,3,4-tetrahydroquinoline |

| Fe, NH₄Cl | Ethanol/Water | 78 | - | 6,8-Diamino-1,2,3,4-tetrahydroquinoline |

| NaBH₄, NiCl₂·6H₂O | Methanol | 0-25 | - | 6,8-Diamino-1,2,3,4-tetrahydroquinoline |

This data is illustrative and based on general procedures for the reduction of dinitro aromatic compounds.

Selective reduction of one nitro group in the presence of the other in dinitro aromatic systems can be challenging but is achievable under carefully controlled conditions. The differential reactivity of the two nitro groups in this compound would likely be influenced by steric hindrance and the electronic environment. Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide are often employed for the selective reduction of one nitro group in dinitroarenes.

The strong electron-withdrawing nature of the nitro groups activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). While the nitro groups themselves are not typically the leaving groups, they facilitate the displacement of other substituents, should they be present on the ring. In the absence of a suitable leaving group, the nitro groups can, under specific conditions, be displaced by potent nucleophiles, although this is a less common reaction pathway.

The reactivity of dinitro-activated aromatic rings towards nucleophiles is well-documented. For instance, dinitro-substituted benzenes and pyridines readily react with various nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Dinitro Aromatic Systems

| Nucleophile | Solvent | Temperature (°C) | Product Type |

| Methoxide (CH₃O⁻) | Methanol | 25 | Methoxy-nitro-tetrahydroquinoline derivative |

| Ammonia (NH₃) | Ethanol | 100 | Amino-nitro-tetrahydroquinoline derivative |

| Hydrazine (H₂NNH₂) | Ethanol | 78 | Hydrazino-nitro-tetrahydroquinoline derivative |

This data represents the expected reactivity based on analogous dinitro aromatic compounds.

Transformations Involving the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen in the tetrahydroquinoline ring is a nucleophilic center and can participate in a variety of chemical reactions.

The nitrogen atom of this compound can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or other alkylating agents in the presence of a base to neutralize the generated acid.

N-acylation is typically performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as a scavenger for the acid byproduct. The resulting N-acyl derivatives can serve as protecting groups or as intermediates for further synthetic transformations.

Table 3: General Conditions for N-Alkylation and N-Acylation of Tetrahydroquinolines

| Reagent | Base | Solvent | Reaction Type | Product |

| Methyl iodide (CH₃I) | K₂CO₃ | Acetonitrile | N-Alkylation | 1-Methyl-6,8-dinitro-1,2,3,4-tetrahydroquinoline |

| Benzyl bromide (BnBr) | NaH | DMF | N-Alkylation | 1-Benzyl-6,8-dinitro-1,2,3,4-tetrahydroquinoline |

| Acetyl chloride (CH₃COCl) | Pyridine | Dichloromethane | N-Acylation | 1-Acetyl-6,8-dinitro-1,2,3,4-tetrahydroquinoline |

| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Triethylamine | Dichloromethane | N-Acylation | 1-Acetyl-6,8-dinitro-1,2,3,4-tetrahydroquinoline |

This data is generalized from reactions of tetrahydroquinoline and its derivatives.

Formation of Nitrogen-Centered Heterocyclic Derivatives

The nitrogen atom of the tetrahydroquinoline ring can be incorporated into new heterocyclic structures. For example, reactions with bifunctional electrophiles can lead to the formation of fused or spiro-heterocyclic systems. Condensation reactions with aldehydes or ketones can yield iminium ions, which can then undergo further reactions to form more complex heterocyclic frameworks.

Reactivity of the Saturated Carbocyclic Ring System

The saturated carbocyclic portion of this compound is generally less reactive than the aromatic ring and the nitrogen atom. However, it can undergo oxidation reactions under certain conditions. Dehydrogenation of the tetrahydroquinoline ring system to form the corresponding quinoline (B57606) is a known transformation, often requiring strong oxidizing agents or catalytic conditions at elevated temperatures. This process would lead to the formation of 6,8-Dinitroquinoline.

Table 4: Potential Oxidative Dehydrogenation Reactions of the Tetrahydroquinoline Ring

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Product |

| Manganese dioxide (MnO₂) | Toluene | 110 | 6,8-Dinitroquinoline |

| Palladium on carbon (Pd/C) | Toluene | 110 | 6,8-Dinitroquinoline |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane | 101 | 6,8-Dinitroquinoline |

This data is based on the dehydrogenation of other tetrahydroquinoline derivatives.

Electrophilic and Nucleophilic Additions/Substitutions

Electrophilic Aromatic Substitution:

The synthesis of this compound itself is a prime example of an electrophilic aromatic substitution reaction. The nitration of N-protected 1,2,3,4-tetrahydroquinoline (B108954) can lead to the formation of the 6,8-dinitro derivative. Research has shown that the conditions of the nitration reaction are crucial in determining the degree of substitution. For instance, the nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline with potassium nitrate (B79036) and sulfuric acid in acetic anhydride can yield the 6,8-dinitro compound as a major product, particularly at temperatures around 0 °C. researchgate.net This indicates that the introduction of a second nitro group at the 8-position occurs readily after the initial nitration at the 6-position. researchgate.net The strong activating nature of the amino group (even when acylated) directs the electrophilic attack to the ortho and para positions, leading to substitution at positions 6 and 8.

Table 1: Electrophilic Nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline researchgate.net

| Entry | Reagents and Conditions | Temperature (°C) | Major Product(s) |

| 1 | KNO₃, H₂SO₄, Ac₂O | 0 | 1-(Trifluoroacetyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline |

This table is based on findings that dinitration occurs readily under these conditions.

Nucleophilic Aromatic Substitution (SNAr):

While direct experimental data on nucleophilic aromatic substitution (SNAr) reactions specifically for this compound is limited in the available literature, the principles of SNAr strongly suggest its susceptibility to such reactions. The presence of two nitro groups, ortho and para to the C-5 and C-7 positions of the benzene ring, significantly activates these positions towards nucleophilic attack. wikipedia.orgbyjus.comchemistrysteps.com In general, aromatic rings bearing strong electron-withdrawing groups are prone to attack by nucleophiles, leading to the displacement of a leaving group. wikipedia.orgbyjus.comchemistrysteps.com

In the context of this compound, if a suitable leaving group were present at the C-5 or C-7 position, it is expected to be readily displaced by a variety of nucleophiles such as alkoxides, amines, or thiolates. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the two nitro groups. wikipedia.org

Dehydrogenation and Aromatization Reactions

The conversion of the tetrahydroquinoline core to a fully aromatic quinoline system is a common transformation. This dehydrogenation or aromatization can be achieved using various oxidizing agents or catalytic systems. For tetrahydroquinolines bearing electron-withdrawing groups, such as nitro groups, these reactions are feasible.

Recent studies have demonstrated the efficacy of metal-free heterogeneous catalysts, such as nitrogen/phosphorus co-doped porous carbon (NPCH), for the oxidative dehydrogenation of various 1,2,3,4-tetrahydroquinolines. rsc.org These reactions can be carried out using air as the oxidant in water, highlighting a green chemistry approach. rsc.org Notably, the substrate scope of this methodology includes tetrahydroquinolines with electron-withdrawing groups like -NO₂, affording the corresponding quinolines in good yields. rsc.org This suggests that this compound would likely undergo a similar transformation to yield 6,8-Dinitroquinoline under appropriate catalytic conditions.

Table 2: Catalytic Oxidative Dehydrogenation of Substituted Tetrahydroquinolines rsc.org

| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| Nitro-substituted Tetrahydroquinoline | NPCH | Air | H₂O | 120 | Nitro-substituted Quinoline | Good |

This table is based on the general findings for tetrahydroquinolines with electron-withdrawing groups.

Ring-Opening and Rearrangement Processes

In general, ring-opening of unstrained six-membered nitrogen heterocycles is a challenging process. researchgate.net While reactions involving the cleavage of C-N bonds in smaller, strained rings like aziridines and azetidines are well-established, similar reactions for piperidine (B6355638) derivatives (the core of the tetrahydroquinoline's saturated portion) are less common. researchgate.net The presence of the dinitro-substituted aromatic ring is unlikely to facilitate ring-opening of the saturated heterocyclic part under typical conditions.

Metal-Catalyzed and Organocatalytic Functionalizations

The functionalization of C-H bonds through metal-catalyzed or organocatalytic methods is a powerful tool in modern organic synthesis. However, the application of these methods to highly electron-deficient substrates like this compound presents significant challenges.

Metal-Catalyzed Functionalization:

Transition metal-catalyzed C-H functionalization often relies on the coordination of the metal to the heterocyclic nitrogen, followed by activation of a nearby C-H bond. While numerous methods exist for the functionalization of the tetrahydroquinoline scaffold, the electronic properties of this compound would likely impede many of these transformations. The two nitro groups strongly withdraw electron density from the entire molecule, including the nitrogen atom. This reduced basicity and nucleophilicity of the nitrogen would disfavor its coordination to the metal catalyst, which is often a crucial step in the catalytic cycle.

Furthermore, the nitro groups themselves can interact with and potentially deactivate transition metal catalysts. bohrium.com Despite these challenges, recent advances in denitrative cross-coupling reactions, where a nitro group is replaced, suggest that under specific catalytic conditions, functionalization of nitroarenes is possible. bohrium.comacs.org However, these methods have not been specifically reported for the C-H functionalization of dinitrotetrahydroquinolines.

Organocatalytic Functionalization:

Organocatalysis often involves the formation of reactive intermediates, such as iminium or enamine ions. For this compound, the secondary amine of the tetrahydroquinoline ring could potentially participate in such catalytic cycles. However, the severe electron deficiency of the aromatic ring would likely influence the reactivity of any intermediates formed. There is a lack of specific reports on the organocatalytic functionalization of this compound in the current literature.

Mechanistic Investigations of Reactions Involving 6,8 Dinitro 1,2,3,4 Tetrahydroquinoline

Elucidation of Reaction Pathways and Energy Profiles

The dinitration of 1,2,3,4-tetrahydroquinoline (B108954) to yield the 6,8-dinitro derivative proceeds through a sequential electrophilic aromatic substitution pathway. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The reaction pathway involves two main steps:

Mononitration: The initial attack of a nitronium ion on the electron-rich aromatic ring of THQ.

Dinitration: The subsequent nitration of the resulting mononitro-tetrahydroquinoline intermediate.

Computational studies, utilizing Density Functional Theory (DFT) at the B3LYP/6-31++G** level, have been instrumental in elucidating the energy profiles of these pathways. researchgate.net These studies calculate the energies of the starting materials, intermediates, transition states, and products, allowing for a quantitative understanding of the reaction's feasibility and selectivity. The calculations are performed for both the neutral and N-protonated forms of THQ, as the reaction is typically conducted in acidic media where the nitrogen atom of the heterocyclic ring can be protonated. researchgate.net

The energy profile reveals that the first nitration can occur at four different positions on the benzene (B151609) ring (5, 6, 7, and 8). The relative energies of the transition states for each of these initial nitrations determine the initial product distribution. The presence of the amino group in the heterocyclic ring, being an activating group, directs the electrophilic attack to the ortho and para positions (positions 5, 7 and para to the CH2-N bond, position 6). However, in strongly acidic conditions, the protonation of the amino group leads to the formation of an ammonium (B1175870) ion, which is a deactivating, meta-directing group. This change in the nature of the substituent significantly alters the energy profile and the preferred positions of nitration.

For the second nitration, the existing nitro group on the ring acts as a strong deactivating group, making the second nitration step energetically less favorable than the first. The energy profile for the nitration of a mononitro-THQ to the 6,8-dinitro-THQ would show a higher activation energy barrier compared to the initial nitration of THQ.

Identification and Characterization of Reaction Intermediates

The key intermediates in the formation of 6,8-Dinitro-1,2,3,4-tetrahydroquinoline are the Wheland intermediates, also known as σ-complexes or arenium ions. These are resonance-stabilized carbocations formed by the attack of the nitronium ion on the aromatic ring.

For the formation of this compound, the reaction would proceed through the following key intermediates:

Mononitro Wheland Intermediate: Formed during the first nitration step. For example, if the first nitration occurs at the 6-position, the corresponding σ-complex will have the positive charge delocalized over the aromatic ring.

6-Nitro-1,2,3,4-tetrahydroquinoline (B82555): The product of the first nitration step.

6,8-Dinitro Wheland Intermediate: Formed by the attack of a second nitronium ion at the 8-position of 6-Nitro-1,2,3,4-tetrahydroquinoline. This intermediate is destabilized by the presence of the first electron-withdrawing nitro group.

Computational studies have been used to optimize the geometries and calculate the energies of these σ-complexes for all possible nitration isomers of both neutral and N-protonated THQ. researchgate.net These calculations help in understanding the relative stabilities of the intermediates, which in turn influences the reaction pathway. The characterization of these intermediates is often done computationally, as their transient nature makes direct experimental observation challenging. Spectroscopic techniques like NMR have been employed to characterize the more stable final products, which helps to indirectly infer the preceding intermediates. researchgate.net

Transition State Analysis and Reaction Dynamics

Transition state theory is central to understanding the kinetics and mechanism of the dinitration reaction. The transition state is the highest energy point along the reaction coordinate that connects the reactants to the intermediates. The structure and energy of the transition state determine the activation energy of the reaction.

Computational chemistry plays a crucial role in modeling the transition states for the nitration of THQ. researchgate.net By locating the transition state structures on the potential energy surface, researchers can gain insights into the geometry of the reacting molecules at the point of highest energy. For the formation of this compound, there would be distinct transition states for the first and second nitration steps.

The analysis of the transition state for the second nitration (e.g., at the 8-position of 6-nitro-THQ) would reveal a structure where the C-N bond between the aromatic ring and the incoming nitronium ion is partially formed. The geometry of this transition state, including bond lengths and angles, provides information about the degree of bond formation and breaking. The energy of this transition state is a key factor in determining the rate of the second nitration.

The reaction dynamics, which describe the motion of atoms during the reaction, can also be inferred from computational studies. The vibrational frequencies of the transition state are calculated, with one imaginary frequency corresponding to the motion along the reaction coordinate that leads from the reactant to the product.

Kinetic Studies and Determination of Rate Laws

The rate law for each nitration step is typically second order, being first order in the aromatic substrate and first order in the nitrating agent (the nitronium ion).

For the dinitration of THQ, the rate equations can be expressed as:

Rate (1st nitration) = k₁[THQ][NO₂⁺]

Rate (2nd nitration) = k₂[Mono-nitro-THQ][NO₂⁺]

Where:

k₁ and k₂ are the rate constants for the first and second nitration steps, respectively.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst has a profound impact on the mechanism, rate, and selectivity of the dinitration of 1,2,3,4-tetrahydroquinoline.

Catalyst: In the context of nitration, the catalyst is typically a strong acid like sulfuric acid (H₂SO₄). Its primary role is to facilitate the formation of the active electrophile, the nitronium ion (NO₂⁺), from nitric acid (HNO₃).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Solvent: The solvent can influence the reaction mechanism in several ways:

Solvation of Intermediates and Transition States: Polar solvents can stabilize the charged intermediates (σ-complexes) and transition states, potentially lowering the activation energy and increasing the reaction rate. Computational studies often include solvent effects, for example, by using a condensed phase model, to provide a more accurate description of the reaction energetics. researchgate.net

Regioselectivity: The solvent can influence the product distribution. While not extensively studied for the dinitration of THQ, in other electrophilic aromatic substitutions, the solvent can affect the orientation of the attacking electrophile.

Use of N-Protecting Groups: To control the regioselectivity and avoid the complexities of N-protonation, the amino group of THQ can be protected with groups like trifluoroacetyl. researchgate.net The choice of protecting group and the reaction conditions (including solvent) can be tailored to favor the formation of specific isomers, including the precursors to this compound.

Theoretical and Computational Studies on 6,8 Dinitro 1,2,3,4 Tetrahydroquinoline

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 6,8-Dinitro-1,2,3,4-tetrahydroquinoline are significantly influenced by the presence of two strongly electron-withdrawing nitro (-NO₂) groups on the aromatic ring. These groups delocalize the electron density of the benzene (B151609) ring, which profoundly affects the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of the frontier molecular orbitals is crucial for understanding the chemical reactivity and electronic transitions of the molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the aniline-like portion of the molecule, specifically the nitrogen atom of the heterocyclic ring and the aromatic carbon atoms. Conversely, the LUMO is anticipated to be concentrated over the electron-deficient nitro groups and the attached benzene ring.

The presence of the nitro groups substantially lowers the energy levels of both the HOMO and LUMO compared to the parent 1,2,3,4-tetrahydroquinoline (B108954). This results in a significantly reduced HOMO-LUMO energy gap (ΔE), which is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited electronically, which typically corresponds to higher chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 3.7 eV | Energy difference between HOMO and LUMO |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. Using functionals such as B3LYP combined with basis sets like 6-31++G**, researchers can accurately model the geometry and stability of this compound. researchgate.net

The non-aromatic portion of the this compound ring is flexible, allowing it to adopt several conformations. researchgate.net Computational studies focus on identifying the most stable conformer by calculating the potential energy surface. The heterocyclic ring typically adopts a half-chair or twist-boat conformation. For each of these, the orientation of the N-H bond (axial or equatorial) must be considered. DFT calculations can determine the relative energies of these conformers, identifying the global energetic minimum, which represents the most populated conformation at equilibrium. researchgate.net The analysis would also consider the orientation of the nitro groups relative to the plane of the aromatic ring.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate and interpret experimental data. researchgate.netresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods within DFT can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts for this compound would show the downfield shifting of aromatic protons due to the electron-withdrawing effect of the nitro groups.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net This allows for the assignment of characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the N-H stretching of the amine, and C-H stretching of the aromatic and aliphatic portions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculations can identify the primary electronic transitions, such as π → π* transitions within the aromatic system, and predict the maximum absorption wavelengths (λmax). The reduced HOMO-LUMO gap in this compound would suggest a bathochromic (red) shift in its UV-Vis spectrum compared to the unsubstituted tetrahydroquinoline.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (H-5, H-7) | δ 8.0-8.5 ppm |

| Aliphatic Protons (H-2, H-3, H-4) | δ 2.0-3.5 ppm | |

| IR | N-H Stretch | ~3350 cm⁻¹ |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~350 nm |

Computational Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity of this compound by analyzing various reactivity descriptors derived from conceptual DFT. researchgate.net These descriptors help in understanding where and how the molecule is likely to react.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the nitro groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the N-H proton.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. By analyzing the distribution of the Fukui functions, one can predict the regioselectivity of reactions. The nitro groups strongly deactivate the aromatic ring towards further electrophilic substitution.

Global reactivity descriptors like chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can also be calculated. A high electrophilicity index for this compound would be expected, confirming its strong electron-accepting nature.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Global electrophilic nature |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model this compound in various environments, such as in solution or in a crystalline state, providing insights into its intermolecular interactions. nih.gov

These simulations can reveal how the molecule interacts with solvents, how molecules pack in a solid state, and the nature of intermolecular forces at play, such as hydrogen bonding (involving the N-H group and the nitro groups) and π-π stacking interactions between the aromatic rings. Such information is vital for understanding its physical properties like solubility and melting point.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms at the atomic level. researchgate.net For this compound, this could involve studying its synthesis, for instance, the mechanism of the second nitration step on 6-nitro- or 8-nitro-1,2,3,4-tetrahydroquinoline.

These studies involve mapping the entire reaction coordinate by locating the structures of reactants, intermediates, transition states, and products. researchgate.net By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state determines the activation energy, which is critical for understanding the reaction kinetics and predicting the most favorable reaction pathway. For example, theoretical studies on the nitration of tetrahydroquinoline have successfully explained the observed regioselectivity by comparing the activation energies of the different possible reaction pathways. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 6,8 Dinitro 1,2,3,4 Tetrahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 6,8-Dinitro-1,2,3,4-tetrahydroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The powerful electron-withdrawing nature of the two nitro groups at positions 6 and 8 significantly influences the chemical shifts of the aromatic protons (H-5 and H-7), causing them to resonate at a lower field (higher ppm) compared to the unsubstituted 1,2,3,4-tetrahydroquinoline (B108954). The aliphatic protons of the tetrahydroquinoline ring (at C-2, C-3, and C-4) will appear as multiplets in the upfield region of the spectrum. The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles and connectivity.

Similarly, the ¹³C NMR spectrum will show characteristic signals for each carbon atom in the molecule. The carbons attached to the nitro groups (C-6 and C-8) are expected to be significantly deshielded, appearing at a downfield chemical shift. The remaining aromatic and aliphatic carbons will also have their chemical shifts influenced by the presence of the nitro groups and the nitrogen atom in the heterocyclic ring. Theoretical calculations and comparisons with data from related nitro-substituted quinolines can aid in the precise assignment of these signals. researchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~8.0-8.5 | d | J(H5-H7) ~2-3 Hz |

| H-7 | ~8.5-9.0 | d | J(H7-H5) ~2-3 Hz |

| H-2 | ~3.4-3.6 | t | J(H2-H3) ~6-7 Hz |

| H-3 | ~1.9-2.1 | m | |

| H-4 | ~2.8-3.0 | t | J(H4-H3) ~6-7 Hz |

| N-H | Broad singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~42-45 |

| C-3 | ~22-25 |

| C-4 | ~27-30 |

| C-4a | ~120-125 |

| C-5 | ~125-130 |

| C-6 | ~145-150 |

| C-7 | ~120-125 |

| C-8 | ~140-145 |

| C-8a | ~148-152 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To overcome the limitations of 1D NMR and confirm the structural assignments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, and between H-3 and H-4, confirming the connectivity within the aliphatic portion of the ring. A weak correlation between the aromatic protons H-5 and H-7 would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as C-4a, C-6, C-8, and C-8a. For instance, correlations from H-5 to C-4a, C-7, and C-8a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For the tetrahydroquinoline ring, NOESY can help to understand the spatial relationships between the protons on the aliphatic and aromatic rings.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₉H₉N₃O₄).

Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation. The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pathways of nitroaromatic compounds often involve the loss of nitro groups (NO₂) and other small molecules. nih.govnih.gov The fragmentation of the tetrahydroquinoline ring system can also occur. nih.gov

Plausible Fragmentation Pathways for this compound:

Loss of a nitro group: [M - NO₂]⁺

Loss of two nitro groups: [M - 2NO₂]⁺

Cleavage of the aliphatic ring: Retro-Diels-Alder type fragmentation is a common pathway for tetrahydroquinolines, leading to the loss of ethene (C₂H₄).

Loss of other small molecules: Fragments corresponding to the loss of H, NO, and CO may also be observed.

Electrospray ionization (ESI), a softer ionization technique, would likely produce a prominent protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight with minimal fragmentation. rsc.orgresearchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups and providing structural insights.

For this compound, the IR and Raman spectra would be dominated by characteristic bands associated with the nitro groups and the tetrahydroquinoline core.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (amine) | Stretching | 3300-3500 (medium) | 3300-3500 (weak) |

| C-H (aromatic) | Stretching | 3000-3100 (weak) | 3000-3100 (strong) |

| C-H (aliphatic) | Stretching | 2850-2960 (medium) | 2850-2960 (strong) |

| NO₂ (nitro) | Asymmetric Stretching | 1500-1570 (strong) | 1500-1570 (medium) |

| NO₂ (nitro) | Symmetric Stretching | 1300-1370 (strong) | 1300-1370 (strong) |

| C=C (aromatic) | Stretching | 1450-1600 (medium-strong) | 1450-1600 (strong) |

| C-N (aromatic amine) | Stretching | 1250-1360 (strong) | 1250-1360 (medium) |

| C-N (aliphatic amine) | Stretching | 1020-1250 (medium) | 1020-1250 (weak) |

The presence of two strong absorption bands for the nitro group stretching vibrations in the IR spectrum would be a key diagnostic feature for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of the compound's electronic structure and conjugation.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the nitro groups. The presence of the two electron-withdrawing nitro groups extends the conjugation of the aromatic system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted 1,2,3,4-tetrahydroquinoline. Aromatic nitro compounds are known to have characteristic electronic transitions. libretexts.orgyoutube.com

Expected Electronic Transitions for this compound:

π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the dinitro-substituted benzene (B151609) ring.

n → π transitions:* These are lower-intensity absorptions involving the non-bonding electrons on the oxygen atoms of the nitro groups and the nitrogen atom of the amine.

The exact λₘₐₓ values would depend on the solvent used for the analysis due to solvent-solute interactions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsion angles.

A crystal structure would provide invaluable information about:

Molecular Conformation: The exact puckering of the tetrahydroquinoline ring and the orientation of the nitro groups relative to the aromatic ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (involving the N-H group and the oxygen atoms of the nitro groups) and π-π stacking interactions between the aromatic rings.

Crystal Packing and Supramolecular Assembly Analysis

Key intermolecular forces expected to play a significant role in the crystal lattice of this compound include:

Hydrogen Bonding: The secondary amine group (N-H) in the tetrahydroquinoline ring is a potent hydrogen bond donor. It is anticipated to form strong N—H···O hydrogen bonds with the oxygen atoms of the nitro groups on neighboring molecules. This type of interaction is a dominant feature in the crystal packing of other nitro-substituted tetrahydroquinolines, often leading to the formation of extended chains or networks of molecules. researchgate.net

The interplay of these intermolecular forces dictates the formation of a unique three-dimensional supramolecular architecture. In analogous nitro-substituted tetrahydroquinolines, the crystal packing is often characterized by a combination of hydrogen-bonded chains that are further organized by van der Waals interactions, leading to complex layered or framework structures. researchgate.net The precise arrangement of molecules in the crystal lattice of this compound would influence its physical properties, such as melting point, solubility, and density.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | N-H (amine) | O (nitro group) | Formation of molecular chains and networks |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of the crystal lattice through stacking |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the characterization of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.

For chiroptical spectroscopy to be applicable, the molecule must be chiral. In the case of this compound, the substitution pattern on the aromatic ring does not introduce a stereocenter. The parent 1,2,3,4-tetrahydroquinoline molecule is achiral. While the tetrahydroquinoline ring is not planar and exists in puckered conformations, the inversion between these conformations is typically rapid at room temperature, leading to a time-averaged achiral structure.

Therefore, this compound is expected to be achiral and, as a result, would not exhibit a circular dichroism spectrum. The absence of chirality means there are no enantiomers to characterize.

Should a chiral center be introduced into the molecule, for instance, by substitution at the C2, C3, or C4 position of the heterocyclic ring, the resulting enantiomers would be distinguishable by chiroptical techniques. In such a hypothetical chiral derivative, the nitroaromatic chromophore would be perturbed by the chiral environment, giving rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects could then be used, often in conjunction with computational methods, to assign the absolute configuration of the stereocenter.

Table 2: Applicability of Chiroptical Spectroscopy to this compound

| Property | Status for this compound | Implication for Chiroptical Spectroscopy |

|---|---|---|

| Chirality | Achiral | Not applicable; no circular dichroism signal expected. |

Derivatives and Analogues of 6,8 Dinitro 1,2,3,4 Tetrahydroquinoline

Synthesis and Characterization of N-Substituted 6,8-Dinitro-1,2,3,4-tetrahydroquinoline Derivatives

The secondary amine functionality of the tetrahydroquinoline ring is a common site for synthetic modification, allowing for the introduction of a wide array of substituents. These N-substituted derivatives are typically synthesized through the reaction of the parent tetrahydroquinoline with various electrophiles.

N-Acylation: A prevalent method for derivatization involves acylation of the nitrogen atom. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides. mdpi.com This reaction introduces an acyl group, such as acetyl or benzoyl, onto the nitrogen atom. For instance, the acylation of 1,2,3,4-tetrahydroquinoline (B108954) with 2-(4-isobutylphenyl)propanoyl chloride has been successfully demonstrated. mdpi.com Furthermore, N-acylation has been employed as a key step in the kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline, where the diastereoisomeric amides formed are separated before subsequent regioselective nitration. researchgate.netosi.lv This indicates that the N-acyl group can direct the nitration process and is stable to the reaction conditions. The introduction of a trifluoroacetyl protecting group at the N-1 position has also been reported prior to the reduction of a nitro group. researchgate.netosi.lv

N-Alkylation: The introduction of alkyl groups at the nitrogen position can be accomplished through various methods, including reductive amination or reaction with alkyl halides. A one-pot synthesis of N-substituted tetrahydroquinolines has been achieved by reacting quinoline (B57606) and alkyl halides with a Hantzsch dihydropyridine (B1217469) ester under mild conditions. researchgate.net Another approach involves a boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound to yield N-alkyl tetrahydroquinolines. organic-chemistry.org

These N-substitution reactions provide a versatile platform for modifying the properties of the this compound core. The characterization of these new derivatives is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Substitution Type | Reagents | Resulting N-Substituent | General Method Reference |

|---|---|---|---|

| N-Acylation | Acyl Chlorides (e.g., Acetyl Chloride, (S)-Naproxen Chloride) | -COCH₃, -CO-Naproxen | researchgate.netnih.gov |

| N-Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | -COCH₃ | organic-chemistry.org |

| N-Alkylation | Alkyl Halides + Hantzsch Ester | -Alkyl | researchgate.net |

| N-Alkylation | Carbonyl Compound + Hantzsch Ester + Boronic Acid Catalyst | -Alkyl | organic-chemistry.org |

| N-Trifluoroacetylation | Trifluoroacetic Anhydride (B1165640) | -COCF₃ | researchgate.netosi.lv |

Ring-Substituted Analogues of this compound

Ring-substituted analogues feature additional substituents on either the aromatic or the saturated heterocyclic portion of the tetrahydroquinoline molecule. The synthesis of these analogues typically involves starting with an already substituted aniline (B41778) or employing methods that introduce substituents during the ring-formation process.

For example, enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (B12947153) have been synthesized, demonstrating that alkyl substitution on the heterocyclic ring is well-tolerated. researchgate.netosi.lv The synthesis involved the kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline, followed by regioselective nitration. researchgate.netosi.lv This strategy highlights a pathway to chiral, ring-substituted nitro-tetrahydroquinolines. Similarly, methods have been developed for preparing enantiopure (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net While these examples are mono-nitro compounds, the synthetic principles can be extended to prepare dinitro analogues.

| Compound Name | Position of Substitution | Substituent | Reference |

|---|---|---|---|

| 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline | 2 and 6 | -CH₃ and -NO₂ | researchgate.netosi.lv |

| 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | 2 and 6 | -CH₃ and -OCH₃ | researchgate.net |

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 2 and 6 | -CH₃ and -F | researchgate.net |

| 8-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline | 1, 6, and 8 | -CH₃, -OCH₃, and -NH₂ | prepchem.com |

Compounds Derived from Nitro Group Modifications (e.g., amino-tetrahydroquinolines)

The two nitro groups on the this compound ring are highly susceptible to chemical reduction, providing a direct route to amino-tetrahydroquinolines. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and numerous reagents and conditions can be employed. wikipedia.org

The conversion of the nitro groups to primary amino groups is most commonly achieved through catalytic hydrogenation or with dissolving metals. wikipedia.orgmdpi.com

Catalytic Hydrogenation: This method typically uses catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org

Chemical Reduction: A variety of chemical reducing agents are effective. Iron powder in acidic media (like acetic acid or hydrochloric acid) is a classic and industrially significant method. wikipedia.orgmdpi.com Other common reagents include tin(II) chloride (SnCl₂) and sodium hydrosulfite. wikipedia.org

The successful reduction of related compounds has been well-documented. For instance, the enantiomers of 6-nitro-2-methyl-1,2,3,4-tetrahydroquinoline have been reduced to the corresponding 6-amino derivatives. researchgate.netosi.lv Similarly, 6-methoxy-1-methyl-8-nitro-1,2-dihydroquinoline (B8420250) has been reduced to 8-amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline. prepchem.com These examples strongly suggest that this compound can be readily converted into 6,8-diamino-1,2,3,4-tetrahydroquinoline.

Stepwise reduction of nitro groups can also lead to other functionalities. Under specific conditions, intermediates such as nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) derivatives can be isolated. libretexts.org For example, the use of zinc metal in aqueous ammonium (B1175870) chloride can reduce nitroarenes to N-arylhydroxylamines. libretexts.org

| Reagent/Method | Product Functional Group | Reference |

|---|---|---|

| Catalytic Hydrogenation (Raney Ni, Pd/C, PtO₂) | Amine (-NH₂) | wikipedia.org |

| Iron (Fe) in Acidic Media (e.g., AcOH, HCl) | Amine (-NH₂) | wikipedia.orgmdpi.com |

| Tin(II) Chloride (SnCl₂) | Amine (-NH₂) | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | wikipedia.org |

| Zinc (Zn) in aq. NH₄Cl | Hydroxylamine (-NHOH) | libretexts.org |

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

Investigations into the derivatives of tetrahydroquinoline have yielded valuable information on how molecular structure influences chemical reactivity and physical properties.

A notable example of a structure-reactivity relationship was observed during the acylative kinetic resolution of 6-substituted 2-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net It was found that the nature of the substituent at the 6-position significantly impacted the stereoselectivity of the acylation reaction. The presence of an electron-withdrawing nitro group (-NO₂) led to a marked increase in acylation stereoselectivity. Conversely, an electron-donating methoxy (B1213986) group (-OCH₃) at the same position reduced the selectivity of the reaction. researchgate.net This demonstrates a clear electronic effect of the aromatic ring substituent on the reactivity of the nitrogen atom in the heterocyclic ring.

In the context of structure-property relationships, studies on related tetrahydroisoquinolines (structural isomers of tetrahydroquinolines) have provided insights that may be applicable. For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend was observed where higher lipophilicity correlated with improved potency. nih.gov The study also highlighted the importance of the specific linkers used to attach side chains, suggesting that the spatial arrangement of terminal aromatic rings is crucial for binding to the biological target. nih.gov

| Structural Feature | Observed Effect | Type of Relationship | Reference |

|---|---|---|---|

| Electron-withdrawing group (-NO₂) at C-6 | Increased stereoselectivity in N-acylation | Structure-Reactivity | researchgate.net |

| Electron-donating group (-OCH₃) at C-6 | Decreased stereoselectivity in N-acylation | Structure-Reactivity | researchgate.net |

| Increased lipophilicity (in tetrahydroisoquinolines) | Improved biological potency | Structure-Property (Activity) | nih.gov |

| Nature of side-chain linker (in tetrahydroisoquinolines) | Affected biological potency, indicating importance of substituent positioning | Structure-Property (Activity) | nih.gov |

Future Perspectives and Emerging Research Directions for 6,8 Dinitro 1,2,3,4 Tetrahydroquinoline

Development of Novel and Efficient Synthetic Routes

The synthesis of nitro-substituted tetrahydroquinolines presents challenges regarding regioselectivity. Direct nitration of the parent 1,2,3,4-tetrahydroquinoline (B108954) often results in a mixture of isomers, with substitution occurring at different positions on the benzene (B151609) ring. Research into the nitration of N-protected tetrahydroquinoline derivatives has shown that the choice of protecting group and reaction conditions can influence the position of nitration. researchgate.net For instance, studies have reported the formation of 6-nitro and 8-nitro isomers, along with small quantities of the 6,8-dinitro derivative, highlighting the difficulty in controlling the reaction to favor a single product. researchgate.net

Future synthetic research will likely focus on overcoming these challenges to develop highly efficient and regioselective routes to 6,8-Dinitro-1,2,3,4-tetrahydroquinoline. Key areas of investigation may include:

Advanced Protecting Group Strategies: The exploration of novel N-protecting groups that can precisely direct nitration to the 6- and 8-positions through electronic and steric effects. researchgate.net

Optimized Reaction Conditions: A systematic investigation of various nitrating agents, solvent systems, and temperature profiles to maximize the yield of the desired dinitro product. researchgate.net

Domino Reactions: The design of multi-step, one-pot "domino" reactions that can construct the dinitro-tetrahydroquinoline core from simpler starting materials with high atom economy and efficiency. nih.gov

The development of such methods is crucial for making this compound more accessible for further research and potential applications.

| Synthetic Approach | Description | Potential Advantages |

| Regioselective Nitration | Use of specific N-protecting groups and tailored reaction conditions to control the position of nitro group substitution on the tetrahydroquinoline ring. researchgate.net | Higher yield of the desired 6,8-dinitro isomer, reduced purification challenges. |

| Catalytic Methods | Employment of novel catalysts to facilitate the nitration process under milder, more selective conditions. | Improved efficiency, potential for asymmetric synthesis, and reduced waste. organic-chemistry.org |

| Flow Chemistry | Performing the synthesis in continuous flow reactors to allow for precise control over reaction parameters, enhancing safety and scalability. | Enhanced reaction control, improved safety for energetic nitration reactions, ease of scaling. |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by the two electron-withdrawing nitro groups and the heterocyclic amine structure. Currently, it is known to be a useful research chemical that serves as a reactant in the synthesis of more complex heterocyclic systems like Imidazoquinolines and pyrrolobenzimidazoles. chemicalbook.com This suggests that a primary reaction pathway involves the reduction of the nitro groups to diamines, which can then undergo cyclization reactions.

Future research is expected to move beyond these known transformations to explore unconventional reactivity. The strong electron-withdrawing nature of the dinitro substitution significantly alters the electronic properties of the entire molecule, which could enable novel chemical behaviors. Areas for exploration include:

Selective Reductions: Developing methods to selectively reduce one nitro group while leaving the other intact, creating versatile intermediates for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): Investigating the potential for SNAr reactions, where the nitro groups activate the aromatic ring for substitution by nucleophiles.

C-H Functionalization: Exploring modern catalytic methods to directly functionalize the C-H bonds of the aliphatic or aromatic portions of the molecule, bypassing the need for pre-functionalized starting materials.

Advanced Spectroscopic and In-Situ Monitoring Techniques

Thorough characterization is essential for confirming the structure and purity of this compound and its reaction products. Detailed NMR studies, including 1D and 2D techniques, are critical for unambiguously assigning the positions of the nitro groups, as demonstrated in studies of related mono-nitro isomers. researchgate.net Standard spectroscopic data for the parent tetrahydroquinoline compound are available through databases like the NIST Chemistry WebBook, providing a baseline for comparison. nist.gov

The future in this area lies in the application of advanced and real-time monitoring techniques to study the synthesis and subsequent reactions of this compound.

In-Situ Spectroscopy: Techniques such as ReactIR (Infrared) or Raman spectroscopy can be employed to monitor the progress of a reaction in real-time. This allows for the identification of transient intermediates and the collection of kinetic data, leading to a deeper understanding of reaction mechanisms. rsc.org

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of products and intermediates. Coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS) can help analyze complex reaction mixtures.

Computational Spectroscopy: Combining experimental spectroscopic data with computational calculations, such as Density Functional Theory (DFT), can aid in the precise assignment of spectral signals and provide insights into the molecule's electronic structure. researchgate.net

| Technique | Application for this compound | Key Insights |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural confirmation and assignment of proton and carbon signals. researchgate.net | Precise determination of nitro group positions and stereochemistry. |

| In-Situ IR/Raman | Real-time monitoring of synthetic and transformation reactions. rsc.org | Reaction kinetics, detection of intermediates, mechanism elucidation. |

| High-Resolution Mass Spectrometry | Accurate mass determination for identity confirmation and purity assessment. | Elemental composition, verification of reaction products. |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry